molecular formula C23H25ClN6O2 B10833950 6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione

6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione

Cat. No.: B10833950
M. Wt: 452.9 g/mol
InChI Key: NESYRYDEOFUJRC-QGZVFWFLSA-N
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Description

PMID25482888-Compound-71 is a small molecular drug known for its inhibitory effects on dipeptidyl peptidase 4 (DPP-4). This compound has been studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus .

Preparation Methods

The synthetic routes for PMID25482888-Compound-71 involve several steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

PMID25482888-Compound-71 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PMID25482888-Compound-71 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic benefits in treating metabolic disorders like type 2 diabetes mellitus.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of PMID25482888-Compound-71 involves the inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a role in glucose metabolism. By inhibiting DPP-4, the compound helps to increase insulin secretion and decrease glucagon levels, thereby improving blood glucose control. The molecular targets and pathways involved include the interaction with DPP-4 and subsequent effects on insulin and glucagon secretion .

Comparison with Similar Compounds

PMID25482888-Compound-71 can be compared with other DPP-4 inhibitors, such as sitagliptin and saxagliptin. While all these compounds share a similar mechanism of action, PMID25482888-Compound-71 may have unique properties in terms of its potency, selectivity, and pharmacokinetic profile. Similar compounds include:

  • Sitagliptin
  • Saxagliptin
  • Linagliptin

These comparisons highlight the uniqueness of PMID25482888-Compound-71 in terms of its specific interactions with DPP-4 and its potential therapeutic benefits .

Properties

Molecular Formula

C23H25ClN6O2

Molecular Weight

452.9 g/mol

IUPAC Name

6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H25ClN6O2/c1-3-4-10-29-21(28-9-5-6-17(25)13-28)12-22(31)30(23(29)32)14-20-26-15(2)18-11-16(24)7-8-19(18)27-20/h7-8,11-12,17H,5-6,9-10,13-14,25H2,1-2H3/t17-/m1/s1

InChI Key

NESYRYDEOFUJRC-QGZVFWFLSA-N

Isomeric SMILES

CC#CCN1C(=CC(=O)N(C1=O)CC2=NC(=C3C=C(C=CC3=N2)Cl)C)N4CCC[C@H](C4)N

Canonical SMILES

CC#CCN1C(=CC(=O)N(C1=O)CC2=NC(=C3C=C(C=CC3=N2)Cl)C)N4CCCC(C4)N

Origin of Product

United States

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